molecular formula C18H23N3O2S B2841879 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-04-6

2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2841879
CAS No.: 2034560-04-6
M. Wt: 345.46
InChI Key: DDUIJZUFZRMIBE-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also appears to contain a cyclopentylthio group and an isonicotinonitrile group, but without more specific information or a visual representation of the molecule, it’s difficult to provide a detailed analysis of its structure.

Scientific Research Applications

Synthesis and Biological Activity

Phenyliodine(III) Bis(trifluoroacetate) Mediated Synthesis : One study describes the synthesis of isoxazoline or isoxazole derivatives from piperidinylpurine, which are achieved via room temperature, 1,3-dipolar cycloaddition reactions. These derivatives showed potential in inhibiting lipid peroxidation, indicating their relevance in studying oxidative stress and related biological processes (Balalas et al., 2015).

Anticancer and Anti-arrhythmic Activities

Synthesis and Anticancer Assessment : Research on piperidine-based heterocyclic compounds, including thiazole, thiadiazole, and triazole derivatives, demonstrates their significant anti-arrhythmic activity. These findings underscore the utility of such compounds in developing new treatments for cardiovascular disorders (Abdel‐Aziz et al., 2009).

Antibacterial Study

N-substituted Derivatives Study : N-substituted derivatives of a specific piperidine-oxadiazole compound were synthesized and showed moderate to significant antibacterial activity. This highlights their potential application in developing new antibacterial agents (Khalid et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with many potential applications. Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for therapeutic use .

Properties

IUPAC Name

2-[1-(2-cyclopentylsulfanylacetyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c19-11-14-7-8-20-17(10-14)23-15-4-3-9-21(12-15)18(22)13-24-16-5-1-2-6-16/h7-8,10,15-16H,1-6,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUIJZUFZRMIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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